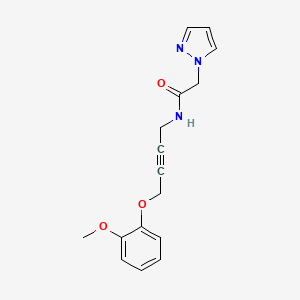

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-pyrazol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-21-14-7-2-3-8-15(14)22-12-5-4-9-17-16(20)13-19-11-6-10-18-19/h2-3,6-8,10-11H,9,12-13H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNZMPQJLXGVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a pyrazole ring, which is often associated with various biological activities.

Antimicrobial Activity

Studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored. Research indicates that pyrazole derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The inhibition of AChE can lead to therapeutic effects in neurodegenerative diseases .

Anti-inflammatory Properties

The anti-inflammatory activity of related compounds has been documented. For example, a series of synthesized pyrazole compounds showed promising anti-inflammatory effects, indicating that the presence of the pyrazole moiety contributes significantly to this activity .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Pyrazole derivatives have been linked to various anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study evaluating a series of pyrazole derivatives found that specific modifications in the structure enhanced antibacterial activity against multiple strains, including those resistant to conventional antibiotics. The compound's ability to disrupt bacterial cell walls was highlighted as a mechanism of action.

Case Study 2: Enzyme Inhibition

In vitro studies demonstrated that this compound exhibited significant inhibition of AChE with an IC50 value comparable to standard inhibitors. This suggests its potential utility in treating conditions like Alzheimer's disease.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Enzyme | IC50 (µM) |

|---|---|---|---|

| Compound A | Antibacterial | Salmonella typhi | 15.5 |

| Compound B | AChE Inhibition | Human AChE | 12.0 |

| Compound C | Anti-inflammatory | RAW 264.7 cells | 25.0 |

| Compound D | Anticancer | HeLa cells | 30.0 |

Comparison with Similar Compounds

Key Structural Features:

- Target Compound : The alkyne linker (but-2-yn-1-yl) distinguishes it from most analogs, which typically use saturated or aromatic linkers.

- Analogues from : 5k: 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (melting point: 135–136°C, yield: 72%) . 5l: N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (melting point: 138–140°C, yield: 68%) . 5m: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (melting point: 135–136°C, yield: 85%) . These compounds replace the alkyne linker with a thiadiazole ring and vary in thioether substituents (methyl, ethyl, benzyl), influencing melting points and yields.

- Analogues from : N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., compounds 28–31) feature benzimidazole cores instead of the alkyne-phenoxy chain .

Physicochemical Properties

Trends :

Hypoglycemic Activity:

- : 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides demonstrate significant hypoglycemic effects in mice, attributed to thiazolidinedione moieties activating PPAR-γ receptors .

Antimicrobial and Enzyme Inhibition:

- Thiadiazole-acetamides () and pyrazole-benzimidazole hybrids () show antimicrobial and kinase inhibitory activities, though specific data for the target compound are absent .

Stability and Metabolic Considerations

- Metabolic Stability : Pyrazole-bearing compounds (e.g., ) often exhibit metabolic stability due to resistance to oxidative degradation. The alkyne linker in the target compound may introduce susceptibility to cytochrome P450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.